For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure of Hexahydroxydiphenic Acid
This guide provides a comprehensive overview of hexahydroxydiphenic acid (HHDP), a key component of ellagitannins, focusing on its chemical structure, properties, and relevant experimental methodologies.
Chemical Structure and Properties
Hexahydroxydiphenic acid is an organic compound that results from the oxidative coupling of two gallic acid molecules.[1] It is a central moiety in the structure of a large class of hydrolyzable tannins known as ellagitannins.[2] Upon hydrolysis of these tannins, hexahydroxydiphenic acid is released and spontaneously lactonizes to form the more stable and well-known compound, ellagic acid.[2][3]
The IUPAC name for hexahydroxydiphenic acid is 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid.[1] It is characterized by a biphenyl (B1667301) backbone with six hydroxyl groups and two carboxylic acid groups.[4]
Structural Representation
The chemical structure of hexahydroxydiphenic acid is depicted below:
Image Source: Wikimedia Commons, Public Domain
Physicochemical Data
The following table summarizes the key physicochemical properties of hexahydroxydiphenic acid.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₁₀ | [1][5] |
| Molar Mass | 338.22 g/mol | [1][5] |
| IUPAC Name | 4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylic acid | [1] |
| Appearance | White solid (often brown due to oxidation) | [1] |
| InChI Key | MFTSECOLKFLUSD-UHFFFAOYSA-N | [5] |
| SMILES | O=C(O)c2cc(O)c(O)c(O)c2c1c(O)c(O)c(O)cc1C(=O)O | [1] |
Experimental Protocols
Due to its instability, hexahydroxydiphenic acid is typically studied as part of a larger molecule (ellagitannins) or in its lactonized form (ellagic acid). The following protocols describe the formation of the hexahydroxydiphenoyl (HHDP) group and the hydrolysis of ellagitannins to yield ellagic acid.
Conceptual Synthesis of the Ellagitannin Framework
Two primary strategies have been developed for the synthesis of ellagitannins containing the HHDP moiety:[6]
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Strategy A: Double Esterification: This method involves the double esterification of a suitably protected hexahydroxydiphenic acid with a diol or tetrol derivative of D-glucopyranose.[6]
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Strategy B: Oxidative Coupling of Galloyl Residues: This strategy begins with the esterification of a suitably protected gallic acid with a diol derivative of D-glucopyranose. This is followed by a diastereoselective oxidative coupling of the galloyl residues to form the (S)-HHDP unit.[6]
Protocol for Acid Hydrolysis of Geraniin (B209207) to Ellagic Acid
Geraniin is an ellagitannin that contains a hexahydroxydiphenoyl group. Acid hydrolysis of geraniin yields ellagic acid, the dilactone of hexahydroxydiphenic acid.
Objective: To hydrolyze the ellagitannin geraniin to produce ellagic acid.
Materials:
-
Geraniin
-
2% Sulfuric Acid (H₂SO₄) solution
Procedure:
-
Dissolve a known quantity of geraniin in the 2% H₂SO₄ solution.
-
Heat the solution at 100 °C.[7]
-
The reaction proceeds via the hydrolysis of the ester linkages, releasing hexahydroxydiphenic acid, which then spontaneously undergoes dilactonization to form ellagic acid.
-
The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
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Upon completion, the ellagic acid product can be isolated and purified. It has been reported that this method can yield up to 180 mol% of ellagic acid from geraniin, suggesting that the dehydrohexahydroxydiphenoyl (DHHDP) esters present in some geraniin sources are also reduced to HHDP during the hydrolysis.[7]
Biological Activity and Signaling Pathways
Hexahydroxydiphenic acid itself is not as extensively studied for its biological activity as its stable derivative, ellagic acid. Ellagic acid has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[8] One of its notable mechanisms of action is the inhibition of epigenetic modifying enzymes.
Inhibition of CARM1-Mediated Histone Methylation
Ellagic acid has been identified as a specific inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is an enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression. The inhibition of CARM1 by ellagic acid has significant implications for cancer therapy, as CARM1 is often dysregulated in various cancers.[1]
The diagram below illustrates the inhibitory effect of ellagic acid (derived from the hydrolysis of ellagitannins containing the HHDP moiety) on the CARM1 signaling pathway.
Caption: Inhibition of CARM1-mediated histone methylation by ellagic acid.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Hexahydroxydiphenic acid - Wikipedia [en.wikipedia.org]
- 5. Hexahydroxydiphenic acid | C14H10O10 | CID 10315050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
